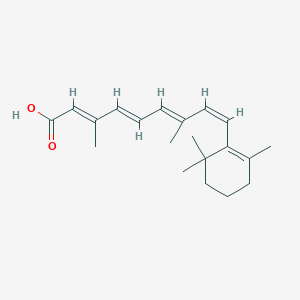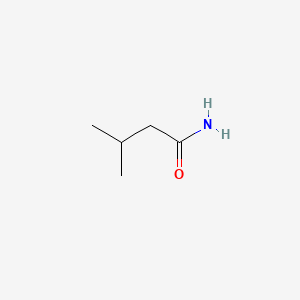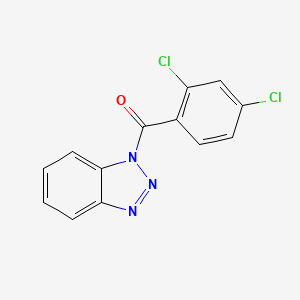
ITSA-1
描述
ITSA1,也称为 (1H-苯并[d][1,2,3]三唑-1-基)(2,4-二氯苯基)甲酮,是一种作为组蛋白脱乙酰酶 (HDAC) 激活剂的化合物。它以抵消曲古霉素 A (TSA) 的作用而闻名,TSA 是一种强效 HDAC 抑制剂。 ITSA1 具有膜通透性,能特异性地抑制 TSA 诱导的细胞周期停滞、组蛋白乙酰化和转录激活 .
科学研究应用
化学
在化学领域,ITSA1 被用作一种工具化合物来研究 HDAC 激活和抑制的影响。 它有助于了解 HDAC 在基因表达和染色质重塑中的作用 .
生物学
ITSA1 用于生物学研究,以研究细胞周期调节、细胞凋亡和转录激活。 它在涉及 TSA 诱导的细胞效应的研究中特别有用 .
医学
在医学研究中,ITSA1 因其在癌症治疗中的潜在治疗应用而被探索。 通过调节 HDAC 活性,它可以影响参与细胞增殖和细胞凋亡的基因的表达 .
工业
作用机制
ITSA1 通过特异性激活 HDAC 来发挥作用,抵消 TSA 的抑制作用。它减少 TSA 诱导的组蛋白乙酰化和转录激活,从而恢复正常的细胞周期进程并减少细胞凋亡。 ITSA1 的分子靶标包括 HDAC 和相关的转录调节因子 .
生化分析
Biochemical Properties
ITSA-1 is a cell-permeable HDAC activator . It counteracts the effects of TSA, including TSA-induced cell cycle arrest and tubulin acetylation . Despite its ability to suppress TSA, this compound does not affect the activity of other HDAC inhibitors . This selective suppression suggests that this compound interacts with specific enzymes and proteins involved in the HDAC pathway.
Cellular Effects
The cellular effects of this compound are primarily linked to its role as an HDAC activator. It counteracts TSA-induced cell cycle arrest, suggesting that this compound can influence cell proliferation . Additionally, this compound inhibits TSA-induced tubulin acetylation , which may impact cellular processes such as cell division and intracellular transport.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HDAC pathway. As an HDAC activator, this compound can influence the acetylation status of histones, which are proteins that help package DNA in the cell nucleus . By counteracting the effects of TSA, an HDAC inhibitor, this compound can modulate gene expression and other cellular processes regulated by histone acetylation .
Metabolic Pathways
Given its role as an HDAC activator, it is likely that this compound is involved in pathways related to histone modification and gene expression
Transport and Distribution
Given its role as an HDAC activator, it is likely that this compound is able to permeate cell membranes and exert its effects within the cell nucleus
Subcellular Localization
Given its role as an HDAC activator, it is likely that this compound exerts its effects within the cell nucleus, where histone modification and gene expression occur
准备方法
合成路线和反应条件
ITSA1 的合成涉及在碱 (如三乙胺) 的存在下,使 2,4-二氯苯甲酰氯与 1H-苯并三唑反应。该反应通常在室温下于二氯甲烷等有机溶剂中进行。 然后通过重结晶或柱色谱法纯化产物 .
工业生产方法
虽然 ITSA1 的具体工业生产方法没有得到广泛的记录,但可以通过优化反应条件和使用工业级设备来扩大合成过程。 关键步骤包括确保原料的纯度,保持受控的反应条件,并采用高效的纯化技术以获得高产率的 ITSA1 .
化学反应分析
反应类型
由于存在反应性官能团,如苯并三唑和二氯苯基部分,ITSA1 主要经历取代反应。它也可以参与亲核芳香取代反应。
常用试剂和条件
亲核取代: ITSA1 可以与亲核试剂在温和条件下反应,通常使用二甲基亚砜 (DMSO) 或乙腈等溶剂。
氧化和还原: 虽然 ITSA1 在正常条件下稳定,但在强氧化剂或还原剂的存在下,它可以发生氧化或还原反应。
主要产品
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,亲核取代会导致各种取代的苯并三唑衍生物的形成 .
相似化合物的比较
类似化合物
曲古霉素 A (TSA): 一种强效 HDAC 抑制剂,可诱导组蛋白乙酰化和细胞周期停滞。
伏立诺他: 另一种用于癌症治疗的 HDAC 抑制剂。
丙戊酸: 一种广谱 HDAC 抑制剂,在神经病学和精神病学中均有应用。
ITSA1 的独特性
ITSA1 独特之处在于它能够特异性地抵消 TSA 的作用,而不会影响其他 HDAC 抑制剂。 这种选择性作用使其成为研究中一个有价值的工具,专注于了解 HDAC 的具体作用及其调控 .
属性
IUPAC Name |
benzotriazol-1-yl-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNLAUGZMOPBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354402 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200626-61-5 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITSA-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ITSA-1?
A: this compound acts as a histone deacetylase (HDAC) activator. [, ] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By activating HDACs, this compound can modulate gene expression. [, ]
Q2: How does this compound impact vascular endothelial cells (ECs) under arterial laminar shear stress (ALS)?
A: Research indicates that this compound can prevent ALS-induced damage and inflammation in venous ECs. [] This protective effect is linked to its ability to increase the expression of H3K9me3 (a histone modification associated with gene silencing) and activate focal adhesion kinase (FAK), which is involved in cell adhesion and mechanotransduction. []
Q3: Does this compound interact with other pathways in vascular cells?
A: this compound has been shown to mitigate mitochondrial oxidative stress in vascular endothelial cells exposed to inflammatory stimuli. [] This protective effect appears to involve the activation of antioxidant pathways and the inhibition of histone deacetylase activity. []
Q4: Can the effects of this compound be reversed?
A: Studies using human umbilical vein endothelial cells (HUVECs) have shown that the antioxidant and mitochondrial-protective effects of this compound can be entirely offset by co-treatment with the HDAC inhibitor Entinostat. [] This suggests that the effects of this compound are reversible and directly linked to its HDAC-activating properties.
Q5: Beyond vascular cells, has this compound demonstrated activity in other biological contexts?
A: Research suggests that this compound can counteract the negative effects of sleep deprivation on intestinal health in mice. [] This effect appears to be mediated through modulation of the HDAC3-p-GSK-3β-β-catenin-Nrf2-NF-κB pathway, influencing inflammation, oxidative stress, and intestinal mucosal integrity. []
Q6: Are there any studies exploring the role of this compound in bone health?
A: While research specifically on this compound and bone health is limited within the provided context, studies using a different HDAC activator in a mouse model of CBS deficiency (a condition impacting hydrogen sulfide production) observed positive effects on bone homeostasis. [] These findings suggest that modulating HDAC activity might represent a potential therapeutic strategy for bone-related disorders.
Q7: Are there any known limitations or drawbacks associated with this compound?
A: While the provided research highlights potential benefits of this compound, further studies are needed to fully understand its safety and efficacy profile. Notably, a study on cardiomyocytes found that acute administration of this compound significantly reduced calcium transient amplitude and reuptake time into the sarcoplasmic reticulum. [] This finding emphasizes the need for cautious exploration of potential side effects and long-term consequences of this compound treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


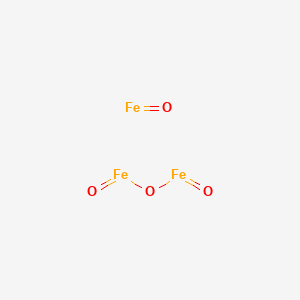
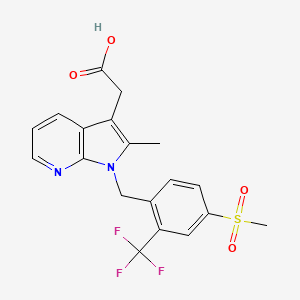

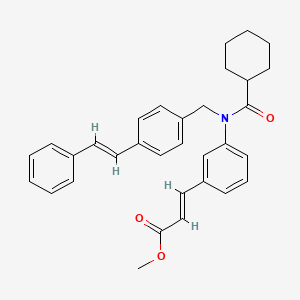
![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)
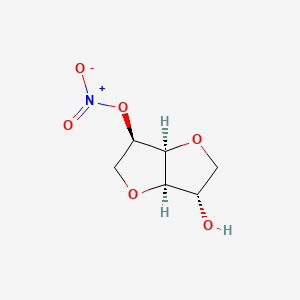
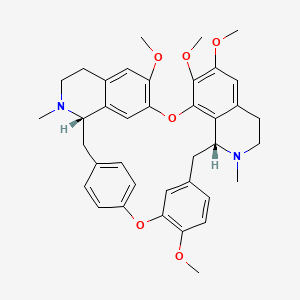
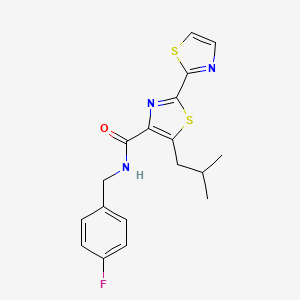
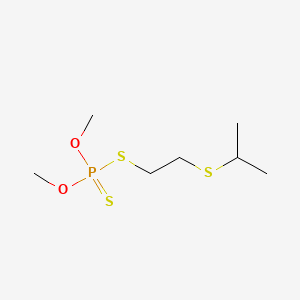
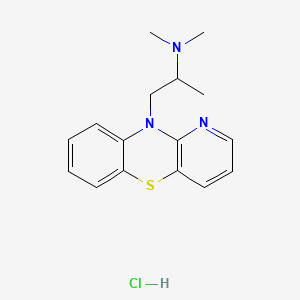

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)
